![molecular formula C13H8N4O6S2 B2680726 N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 391222-06-3](/img/structure/B2680726.png)
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
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Description
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide, also known as MNBD-THIQ, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to possess certain biochemical and physiological effects that make it useful in various laboratory experiments. The purpose of
Scientific Research Applications
Antiproliferative and Antioxidative Activities
Antioxidative Potential and Antiproliferative Activity
A study explored the synthesis of benzimidazole/benzothiazole-2-carboxamides with various substitutions, assessing their antiproliferative activity against cancer cells and antioxidative capacity. Notably, compounds with trimethoxy substitution demonstrated significant antiproliferative activity, while trihydroxy substituted benzothiazole-2-carboxamide exhibited potent antioxidative properties, surpassing standard antioxidants in assays. These findings suggest the potential for developing efficient antioxidants and antiproliferative agents based on benzazole-2-carboxamide scaffolds (Cindrić et al., 2019).
Synthetic Methodologies
One-Pot Synthesis of Benzodiazepine Derivatives
Another study reported the 'one-pot' synthesis of a benzodiazepine derivative, demonstrating a method that could be applicable to synthesizing compounds with similar structures, including N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide. This highlights the versatility of synthetic approaches in generating complex organic compounds (Bhaskar et al., 2019).
Antimicrobial Properties
Thiazolides as Anti-Infective Drugs
Research on thiazolides, including nitazoxanide and its derivatives, has shown broad-spectrum activities against various pathogens, including bacteria, protozoa, and viruses. These compounds, characterized by a nitrothiazole-ring, exhibit mechanisms of action that include the reduction of the nitro group into a toxic intermediate, crucial for their antimicrobial efficacy. This research area could offer insights into the antimicrobial potential of related compounds (Hemphill et al., 2012).
properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O6S2/c1-23-7-4-6(16(19)20)5-9-11(7)14-13(25-9)15-12(18)8-2-3-10(24-8)17(21)22/h2-5H,1H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPDPYBGYZENRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide |
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